molecular formula C13H10O3 B190072 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106593-48-0

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B190072
M. Wt: 214.22 g/mol
InChI Key: DSADESJTZDXCPN-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, also known as Fendizoic acid, is a chemical compound with the formula C₂₀H₁₄O₄ . It is a derivative of biphenyl, where one of the phenyl rings bears a carboxylic acid group and the other has a hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3’-Nitro-2’-hydroxy [1,1’]-biphenyl-3-carboxylic Acid is an intermediate used in the synthesis of N-Hydroxy Eltrombopag . Another related compound, 3’-Amino-2’-Hydroxy- [1,1’]Biphenyl-3-carboxylic Acid, is used in the synthesis of monoethanolamine salts .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be represented by the canonical SMILES string C1=CC=C (C=C1)C2=C (C=CC (=C2)C (=O)C3=CC=CC=C3C (=O)O)O . This indicates that the molecule consists of two phenyl rings connected by a single bond, with a carboxylic acid group on one ring and a hydroxyl group on the other .

Scientific Research Applications

Luminescent Dyes and Hydroxy Compounds

2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid is instrumental in the synthesis of luminescent dyes. Specifically, its derivatives, synthesized through reactions with o-aminophenols, exhibit significant interest as luminescent dyes. Remarkably, hydroxy compounds in their salt form demonstrate abnormally high Stokes shift, indicating their potential application in advanced optical materials and devices (Olkhovik et al., 2006).

Chiral Resolving Reagents

Optically active 2-hydroxy carboxylic acids, including 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, serve as crucial building blocks in organic compound synthesis. They are also used as chiral resolving reagents, aiding in the separation of enantiomers in chiral substances. Recent advances in enzymatic preparation techniques have further enhanced the production of these compounds, offering pure enantiomeric forms (Chen et al., 2015).

Antimicrobial Activities

Certain derivatives of 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid, specifically tri- and diorganotin(IV) carboxylates, have been synthesized and characterized. These compounds exhibit notable antimicrobial activities, showing potential for applications in antibacterial and antifungal therapies (Ahmad et al., 2002).

Tyrosinase Inhibition

Compounds derived from 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been studied for their tyrosinase inhibitory effects. These inhibitors are significant in treating conditions like hyperpigmentation and are crucial in the pharmaceutical industry for developing treatments related to skin darkening disorders (Kwong et al., 2017).

Liquid Crystal Formation

A series of compounds based on 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid have shown the ability to form different phase structures, including highly ordered smectic liquid-crystalline phases. These materials are essential in the field of material science and could lead to the development of new types of liquid crystal displays and other optoelectronic devices (Jeong et al., 2005).

Safety And Hazards

While specific safety data for 2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid is not available, it is generally advised to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

3-hydroxy-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSADESJTZDXCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616375
Record name 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-phenylbenzoic acid

CAS RN

106593-48-0
Record name 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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